molecular formula C10H6ClNO2 B1369945 1-Chloroisoquinoline-7-carboxylic acid CAS No. 730971-21-8

1-Chloroisoquinoline-7-carboxylic acid

Cat. No. B1369945
M. Wt: 207.61 g/mol
InChI Key: YGEAVRLLVLRDFR-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-7-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of 1-Chloroisoquinoline-7-carboxylic acid consists of a isoquinoline backbone with a chlorine atom at the 1 position and a carboxylic acid group at the 7 position . The molecular weight of this compound is 207.62 g/mol .


Physical And Chemical Properties Analysis

1-Chloroisoquinoline-7-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 207.62 g/mol . The compound should be stored in a dry, room temperature environment .

Scientific Research Applications

  • Antibacterial Properties : A study by Koga et al. (1980) explored the structure-activity relationships of antibacterial quinoline carboxylic acids, including derivatives of 1-Chloroisoquinoline-7-carboxylic acid. The research found that these compounds showed significant activity against Gram-positive and Gram-negative bacteria (Koga et al., 1980).

  • Antimicrobial Activity : Bhatt and Agrawal (2010) conducted a study on the synthesis of quinoline carboxylic acid derivatives and their antimicrobial activity. They found that these compounds were active against a broad spectrum of microorganisms (Bhatt & Agrawal, 2010).

  • Chemical Synthesis and Reaction Studies : Donati et al. (1990) investigated the reactions of Phthalide-3-carboxylic acid with isoquinoline derivatives, including 1-Chloroisoquinoline, revealing insights into the chemical synthesis and potential applications of these compounds (Donati et al., 1990).

  • Photolysis in Aqueous Systems : Pinna and Pusino (2012) studied the photodegradation of quinolinecarboxylic herbicides in aqueous solution, which includes understanding the behavior of compounds like 1-Chloroisoquinoline-7-carboxylic acid under various irradiation conditions (Pinna & Pusino, 2012).

  • Antitumor Activity : Al-Hiari et al. (2007) synthesized novel quinoline derivatives and evaluated their antitumor activities, indicating the potential use of 1-Chloroisoquinoline-7-carboxylic acid derivatives in cancer treatment (Al-Hiari et al., 2007).

  • Synthesis and Characterization of Nanoparticles : Ghorbani-Choghamarani and Azadi (2015) explored the synthesis of piperidine-4-carboxylic acid functionalized nanoparticles, demonstrating the chemical versatility and potential applications of quinoline derivatives in nanotechnology (Ghorbani-Choghamarani & Azadi, 2015).

  • Reactivity and Impurity Profile Study : Kalkote et al. (1996) studied the reactivity and impurity profile of piperazine with chloro-fluoro-quinolone carboxylic acid, which includes compounds similar to 1-Chloroisoquinoline-7-carboxylic acid, providing insights into pharmaceutical synthesis and quality control (Kalkote et al., 1996).

Safety And Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-chloroisoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEAVRLLVLRDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611281
Record name 1-Chloroisoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroisoquinoline-7-carboxylic acid

CAS RN

730971-21-8
Record name 1-Chloroisoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 7-bromo-1-chloroisoquinoline (2.000 g, 8.247 mmoles) in THF (12 mL) and diethyl ether (12 mL) cooled down to −78° C. was added n-BuLi (3.96 mL, 9.9 mmol, 2.5M in hexanes). Stirred for five minutes and then bubbled carbon dioxide while venting with a needle for approximately one minute. The reaction mixture was warmed up to 0° C. and 15 mL of a 1N aqueous sodium hydroxide were added. The mixture was diluted with diethyl ether stirred for 18 h. The organic and aqueous layers were separated and the organics were washed with 1N aqueous sodium hydroxide and water. The aqueous fractions were combined and acidified to pH 4 with 1N aqueous hydrochloric acid. The resulting solids were collected by filtration and dried to give the title compound (1.252 g, 73%). +ESI (M+H) 208.1 1H NMR (400 MHz, DMSO-d6) d ppm 13.58 (br. s., 1H) 8.86 (m, 1H) 8.43 (d, J=5.67 Hz, 1H) 8.33 (dd, J=8.61, 1.57 Hz, 1H) 8.19 (d, J=8.41 Hz, 1H) 8.01 (dd, 1H)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3.96 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
73%

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